N,N-Diphenylformamide: A Comprehensive Technical Guide for Researchers
N,N-Diphenylformamide: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical properties, synthesis, and applications of N,N-Diphenylformamide (CAS Number: 607-00-1), with a focus on its role in synthetic chemistry and drug development.
Introduction
N,N-Diphenylformamide is an aromatic organic compound belonging to the formamide family. Structurally, it is a derivative of formamide where the two hydrogen atoms on the nitrogen are substituted with phenyl groups. This compound serves as a valuable reagent in organic synthesis, most notably in formylation reactions that are critical for the construction of various molecular frameworks, including those found in medicinally active compounds. This guide provides a detailed overview of its properties, synthesis, key applications, and safety protocols for laboratory professionals.
Chemical and Physical Properties
N,N-Diphenylformamide is a colorless crystalline solid under standard conditions.[1] Its key physical and chemical properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties of N,N-Diphenylformamide
| Property | Value | Reference |
| CAS Number | 607-00-1 | [1] |
| Molecular Formula | C₁₃H₁₁NO | [1] |
| Molecular Weight | 197.23 g/mol | [1] |
| Appearance | Colorless crystalline solid/crystals | [1] |
| Melting Point | 69-73 °C | |
| Boiling Point | 337 °C at 762 mmHg | |
| EC Number | 210-129-6 | [1] |
| MDL Number | MFCD00003282 |
Table 2: Chemical Identifiers of N,N-Diphenylformamide
| Identifier Type | Identifier |
| IUPAC Name | N,N-diphenylformamide |
| SMILES | O=CN(c1ccccc1)c1ccccc1 |
| InChI | InChI=1S/C13H11NO/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H |
| InChIKey | DCNUQRBLZWSGAV-UHFFFAOYSA-N |
Synthesis and Reactivity
While various methods for the synthesis of formamides exist, a common laboratory-scale preparation involves the reaction of diphenylamine with a formylating agent. The reactivity of N,N-Diphenylformamide is centered around the formyl group, making it a key reagent in formylation reactions.
The Vilsmeier-Haack Reaction
A primary application of N,N-Diphenylformamide is in the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] In this reaction, N,N-Diphenylformamide reacts with a halogenating agent, such as phosphorus oxychloride (POCl₃) or oxalyl chloride, to form an electrophilic species known as the Vilsmeier reagent (a substituted chloroiminium ion).[2][4] This reagent is a weak electrophile that readily reacts with electron-rich substrates to introduce a formyl group.[2][3]
The general mechanism involves the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution onto the electron-rich arene. The resulting iminium ion is then hydrolyzed during workup to yield the corresponding aryl aldehyde or ketone.[2][3][4]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation using N,N-Diphenylformamide
This is a generalized protocol and should be adapted and optimized for specific substrates and scales.
Materials:
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N,N-Diphenylformamide
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Phosphorus oxychloride (POCl₃)
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Electron-rich aromatic or heteroaromatic substrate
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Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
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Sodium acetate solution or other aqueous base for workup
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Extraction solvent (e.g., ethyl acetate or diethyl ether)
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Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
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Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-Diphenylformamide (1.2 equivalents) in the anhydrous solvent under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
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Formylation: Dissolve the electron-rich substrate (1.0 equivalent) in the anhydrous solvent in a separate flask and add it dropwise to the Vilsmeier reagent solution at 0 °C.
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After the addition, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
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Workup: Once the reaction is complete, cool the mixture again to 0 °C and slowly quench it by the addition of a cold aqueous solution of sodium acetate or another suitable base until the pH is neutral or slightly basic.
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Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.
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Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.
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Purification: Remove the solvent under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography or recrystallization to afford the pure formylated product.
Caption: General workflow for Vilsmeier-Haack formylation.
Applications in Drug Development
The formyl group is a versatile functional group in medicinal chemistry, serving as a key building block for the synthesis of more complex molecules. The Vilsmeier-Haack reaction, utilizing reagents like N,N-Diphenylformamide, is instrumental in the synthesis of heterocyclic compounds, which are prevalent scaffolds in many approved drugs.
The introduction of a formyl group onto an aromatic or heteroaromatic ring provides a synthetic handle for further transformations, such as:
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Reductive amination: to introduce amine functionalities.
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Wittig reaction: to form alkenes.
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Oxidation: to generate carboxylic acids.
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Condensation reactions: to build larger heterocyclic systems.
These subsequent modifications are crucial in the lead optimization phase of drug discovery, allowing for the fine-tuning of a molecule's pharmacological properties.
Safety and Handling
As with all laboratory chemicals, N,N-Diphenylformamide should be handled with appropriate safety precautions.
General Handling:
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Use in a well-ventilated area, preferably in a chemical fume hood.
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Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Wash hands thoroughly after handling.
Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Keep away from incompatible materials such as strong oxidizing agents and strong acids.
First Aid Measures:
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In case of skin contact: Immediately wash with soap and plenty of water.[5]
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In case of eye contact: Flush eyes with water as a precaution.[5]
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If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[5]
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If swallowed: Rinse mouth with water. Do not induce vomiting.[5]
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In all cases of exposure, seek medical attention. Always have the Safety Data Sheet (SDS) available.
Conclusion
N,N-Diphenylformamide is a valuable and versatile reagent in organic synthesis. Its primary role in the Vilsmeier-Haack reaction makes it a key tool for the formylation of electron-rich aromatic and heteroaromatic systems. This functionality is of significant importance in the field of drug development, where the introduction of a formyl group opens up a wide range of possibilities for the synthesis and modification of complex, biologically active molecules. Proper understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the research laboratory.
